

Application Notes and Protocols: DAPK Substrate Peptide for High-Throughput Screening

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Compound of Interest

Compound Name: DAPK Substrate Peptide

Cat. No.: B12354112

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Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play a pivotal role in multiple cellular signaling pathways, including apoptosis (programmed cell death), autophagy, and tumor suppression.[1][2][3] The dysregulation of DAPK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a critical step in the discovery of novel DAPK inhibitors. A crucial component for a successful HTS campaign is a specific and reliable substrate. This document provides detailed application notes and protocols for the use of a synthetic **DAPK substrate peptide** in HTS assays.

DAPK Substrate Peptides

A synthetic peptide, with the sequence KKRPQRRYSNVF, has been identified as an efficient and specific substrate for DAPK.[4][5] This peptide is derived from a substrate discovery study and exhibits favorable kinetic parameters for DAPK1. Another commonly used substrate is a peptide derived from the N-terminal part of the Myosin regulatory light chain (MLC), with the sequence KKRAARATSNVFA.

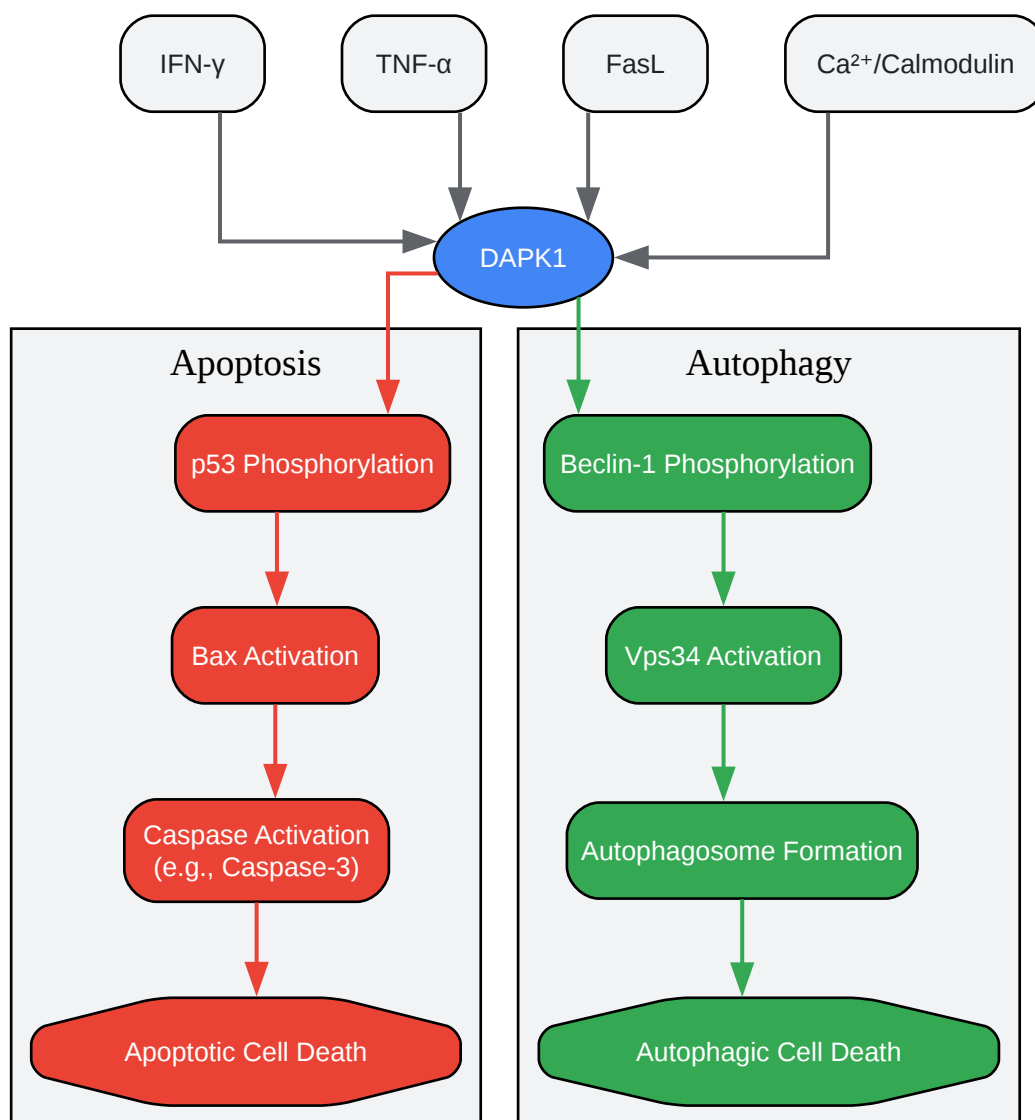
Quantitative Data for DAPK Substrate Peptides

The following table summarizes the kinetic parameters for the **DAPK substrate peptide** KKRPQRRYSNVF with wild-type DAPK1. This data is essential for designing kinase assays and for the comparative analysis of potential inhibitors.

Substrate Peptide Sequence	Enzyme	K _m (μM)	k _{cat} (min ⁻¹)	k _{cat} /K _m (μM ⁻¹ min ⁻¹)	Reference
KKRPQRRY SNVF	Wild-Type DAPK1	6.8 ± 0.5	83.3 ± 2.4	12.2	[5]
KKRPQRRY SNVF	DAPK1 (Q23V mutant)	14.2 ± 1.0	7.4 ± 0.4	0.5	[5]

DAPK Signaling Pathway

DAPK1 is a central regulator of cellular stress responses, primarily leading to apoptosis or autophagy. Its activation can be triggered by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand. Once activated, DAPK1 can phosphorylate a range of downstream targets to execute its cellular functions.



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DAPK1 Signaling Pathways in Apoptosis and Autophagy.

Experimental Protocols for High-Throughput Screening

Two primary assay formats are suitable for HTS of DAPK inhibitors using a peptide substrate: a fluorescence-based assay using a labeled peptide and luminescence-based assays that detect ADP production.

Protocol 1: Fluorescently Labeled Peptide Kinase Assay

This protocol describes a general method for a fluorescent kinase assay. While a pre-labeled version of the KKRPQRRYSNVF peptide is not readily available, it can be custom synthesized with a fluorescent label such as FAM (fluorescein) or a rhodamine derivative.

Workflow for Fluorescent Peptide Kinase Assay



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Workflow for a fluorescent peptide-based DAPK1 kinase assay.

Materials:

- DAPK1 enzyme (recombinant)
- Fluorescently labeled **DAPK substrate peptide** (e.g., FAM-KKRPQRRYSNVF)
- Adenosine triphosphate (ATP)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compounds dissolved in DMSO
- DMSO (for control wells)
- Stop solution (e.g., 50 mM EDTA)
- 384-well, low-volume, black microplates
- A microplate reader with fluorescence intensity detection capabilities

Procedure:

- **Prepare Reagents:** Prepare stocks of DAPK1 enzyme, fluorescent peptide, and ATP in kinase reaction buffer. The final concentration of the peptide should be at or near its K_m , and the ATP concentration should also be near its K_m for DAPK1 if known, or at a concentration that gives a robust signal.
- **Assay Plate Preparation:** To each well of a 384-well microplate, add the kinase reaction buffer, fluorescent peptide, and ATP.
- **Compound Addition:** Add the test compounds at various concentrations to the assay wells. For control wells, add an equivalent volume of DMSO.
- **Initiate Kinase Reaction:** Add the DAPK1 enzyme to all wells to start the reaction.
- **Incubation:** Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), during which the reaction should remain in the linear range.
- **Stop Reaction (Optional):** The reaction can be stopped by adding a stop solution containing EDTA, which chelates Mg^{2+} ions necessary for kinase activity.
- **Fluorescence Reading:** Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC_{50} values for active compounds by fitting the data to a dose-response curve.

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a universal assay suitable for virtually any kinase.

Materials:

- DAPK1 enzyme
- **DAPK substrate peptide (KKRPQRRYSNVF)**

- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase reaction buffer
- Test compounds in DMSO
- DMSO
- 384-well, low-volume, white microplates
- A microplate reader with luminescence detection capabilities

Procedure:

- Kinase Reaction:
 - Set up a 5 μ L kinase reaction in a 384-well plate containing kinase reaction buffer, DAPK1 enzyme, **DAPK substrate peptide**, and ATP.
 - Add test compounds or DMSO (control).
 - Incubate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
- Signal Generation:
 - Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.

- **Luminescence Reading:** Measure the luminescence using a plate reader.
- **Data Analysis:** The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity. Calculate percent inhibition and IC₅₀ values as described for the fluorescent assay.

Assay Performance and Quality Control

For HTS, it is crucial to validate the assay performance. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.

Z'-Factor Calculation:

$$Z' = 1 - (3 * (\sigma_p + \sigma_n)) / |\mu_p - \mu_n|$$

Where:

- μ_p = mean of the positive control (e.g., inhibited reaction)
- σ_p = standard deviation of the positive control
- μ_n = mean of the negative control (e.g., uninhibited reaction)
- σ_n = standard deviation of the negative control

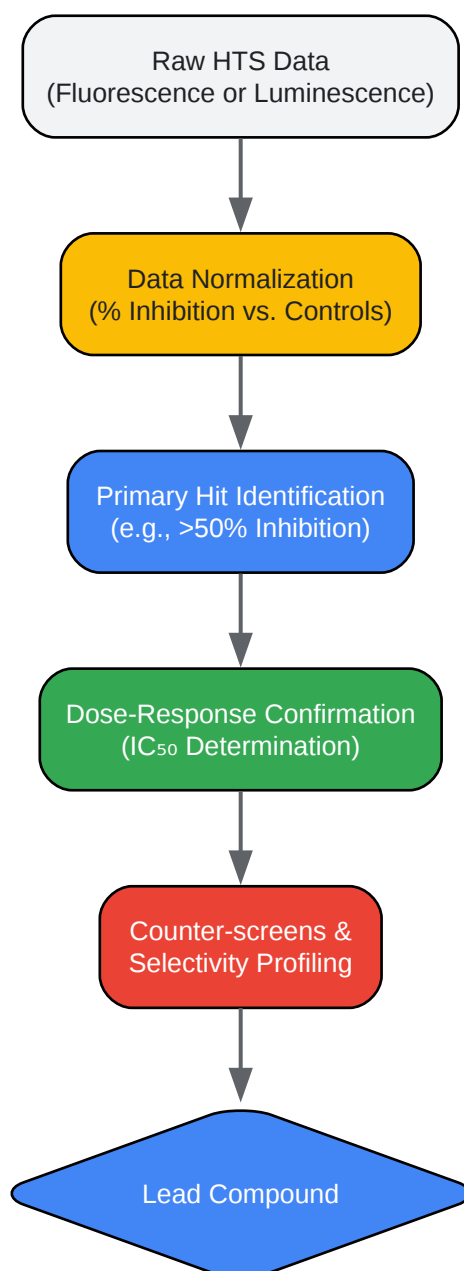
Interpretation of Z'-Factor:

Z'-Factor	Assay Quality
> 0.5	Excellent
0 to 0.5	Acceptable
< 0	Unacceptable

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS. The ADP-Glo™ Kinase Assay can routinely achieve Z'-factors >0.7.

Logical Relationship for HTS Data Analysis

The following diagram illustrates the logical flow of data analysis in a typical HTS campaign for DAPK inhibitors.



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Logical workflow for HTS data analysis and lead identification.

Conclusion

The synthetic peptide KKR PQRRYSNVF is a validated and effective substrate for DAPK1, suitable for the development of robust high-throughput screening assays. The protocols provided herein for both fluorescence- and luminescence-based assays offer reliable methods for identifying and characterizing novel DAPK inhibitors. Careful assay optimization and validation, including the determination of the Z'-factor, are essential for the success of any HTS campaign. The identified lead compounds from such screens can serve as valuable starting points for the development of new therapeutics for a range of human diseases.

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